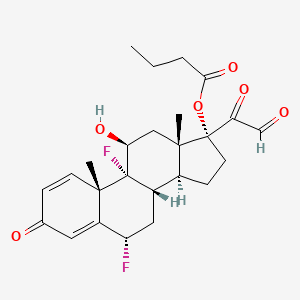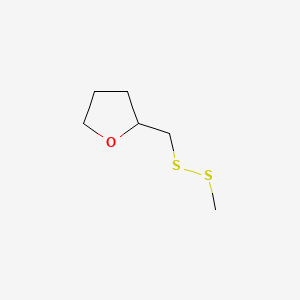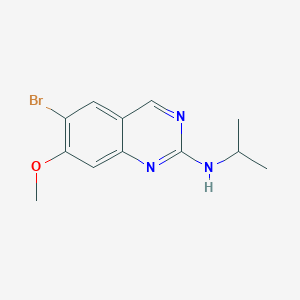
6-Bromo-2-isopropylamino-7-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-isopropylamino-7-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a bromine atom at the 6th position, an isopropylamino group at the 2nd position, and a methoxy group at the 7th position on the quinazoline ring. Quinazoline derivatives have been extensively studied due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropylamino-7-methoxyquinazoline typically involves multiple steps One common method starts with the bromination of 2-amino-7-methoxyquinazoline to introduce the bromine atom at the 6th positionThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-isopropylamino-7-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various amines are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-isopropylamino-7-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-isopropylamino-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-methoxyquinoline: Similar in structure but lacks the isopropylamino group.
6-Bromo-2-isopropylaminoquinazoline: Similar but lacks the methoxy group.
2-Isopropylamino-7-methoxyquinazoline: Similar but lacks the bromine atom.
Uniqueness
6-Bromo-2-isopropylamino-7-methoxyquinazoline is unique due to the combination of the bromine, isopropylamino, and methoxy groups on the quinazoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
914397-14-1 |
|---|---|
Molekularformel |
C12H14BrN3O |
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
6-bromo-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
WDIZSFGOBBACGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


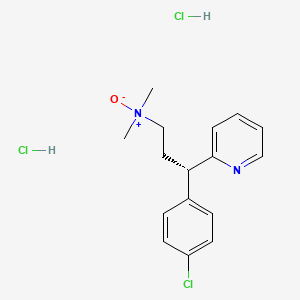
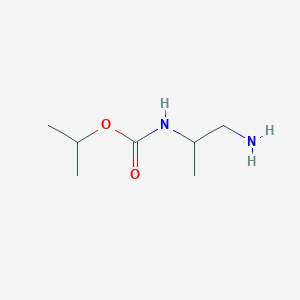
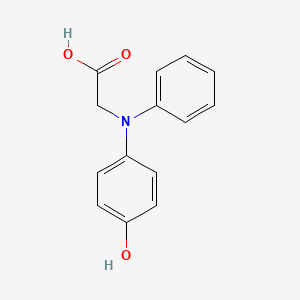
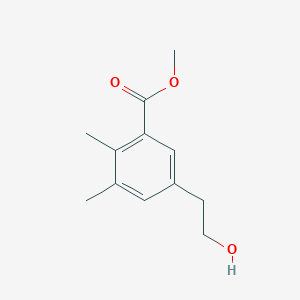

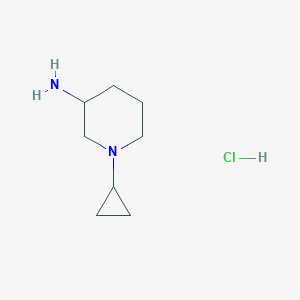
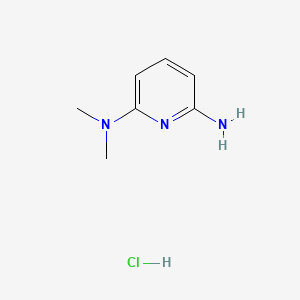
oxolan-2-one](/img/structure/B13850165.png)
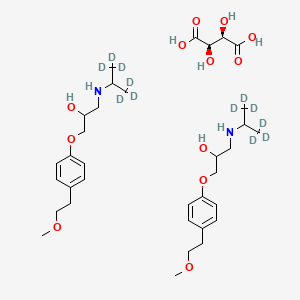

![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
